molecular formula C16H13N3O3S B12041158 6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (5-methyl-thiazol-2-yl)-amide

6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (5-methyl-thiazol-2-yl)-amide

Cat. No.: B12041158
M. Wt: 327.4 g/mol
InChI Key: XCDQJYYYHUYYLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-HYDROXY-N-(5-METHYL-1,3-THIAZOL-2-YL)-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a pyrroloquinoline core, and various functional groups. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

6-HYDROXY-N-(5-METHYL-1,3-THIAZOL-2-YL)-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4

    Reducing Agents: NaBH4, LiAlH4

    Coupling Agents: EDCI, DCC

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of substituted thiazole derivatives

Scientific Research Applications

6-HYDROXY-N-(5-METHYL-1,3-THIAZOL-2-YL)-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-HYDROXY-N-(5-METHYL-1,3-THIAZOL-2-YL)-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular receptors, modulating signal transduction pathways .

Properties

Molecular Formula

C16H13N3O3S

Molecular Weight

327.4 g/mol

IUPAC Name

9-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide

InChI

InChI=1S/C16H13N3O3S/c1-8-7-17-16(23-8)18-14(21)11-13(20)10-4-2-3-9-5-6-19(12(9)10)15(11)22/h2-4,7,20H,5-6H2,1H3,(H,17,18,21)

InChI Key

XCDQJYYYHUYYLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CC4)O

Origin of Product

United States

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